GNF-6231 was developed as part of a series of pyridinyl acetamide derivatives designed to inhibit porcupine activity. The compound is classified under the category of Wnt signaling pathway inhibitors, specifically targeting the canonical Wnt/β-catenin signaling cascade. This classification positions GNF-6231 as a potential therapeutic agent in oncology and regenerative medicine.
The synthesis of GNF-6231 involves multiple steps typical for the development of small-molecule inhibitors. Initial high-throughput screening identified lead compounds that exhibited activity against porcupine. Subsequent structure-activity relationship studies refined these compounds to enhance their potency and selectivity.
The synthetic route typically includes:
GNF-6231's molecular structure is characterized by a pyridinyl acetamide core, which is essential for its interaction with the porcupine enzyme. The specific structural formula includes:
The molecular weight of GNF-6231 is approximately 300 g/mol, which is conducive for oral bioavailability.
GNF-6231 primarily acts by inhibiting the enzymatic activity of porcupine, which is responsible for lipidation (specifically palmitoylation) of Wnt proteins. The inhibition prevents Wnt proteins from being secreted into the extracellular space, thereby blocking their interaction with Frizzled receptors on target cells.
The chemical reaction can be summarized as follows:
This reaction leads to downstream effects on cell signaling pathways involved in proliferation, differentiation, and survival.
The mechanism by which GNF-6231 exerts its effects involves several key steps:
In animal models, treatment with GNF-6231 has shown significant reductions in infarct size and improved cardiac function post-myocardial infarction, indicating its potential for cardiac regeneration.
GNF-6231 exhibits several notable physical and chemical properties:
These properties are critical for its efficacy as a therapeutic agent.
GNF-6231 has several promising applications in scientific research:
Porcupine (PORCN) is an endoplasmic reticulum-resident membrane-bound O-acyltransferase (MBOAT) essential for post-translational modification of Wnt ligands. It catalyzes the palmitoylation of Wnt proteins, a critical lipidation event required for their secretion, functional folding, and subsequent binding to Frizzled (FZD) receptors [8] [9]. Without PORCN-mediated palmitoylation, Wnt ligands accumulate intracellularly and undergo degradation, rendering them incapable of activating downstream signaling cascades. The Wnt/β-catenin pathway regulates fundamental processes including embryonic development, stem cell maintenance, and tissue homeostasis. Dysregulation of this pathway—through mutations in adenomatous polyposis coli (APC), β-catenin (CTNNB1), or overexpression of Wnt ligands—drives uncontrolled cell proliferation in cancers (e.g., colorectal, breast, pancreatic) and fibrotic disorders [5] [8]. Consequently, PORCN represents a high-value therapeutic node for modulating pathogenic Wnt signaling upstream of common genetic alterations [1] [9].
PORCN inhibitors block the secretion of all 19 mammalian Wnt ligands by inhibiting their palmitoylation, thereby suppressing both canonical (β-catenin-dependent) and non-canonical Wnt pathways [1] [5]. This upstream intervention is advantageous over downstream inhibitors (e.g., β-catenin/TCF disruptors) because:
GNF-6231 is a second-generation, small-molecule PORCN inhibitor developed through structure-activity relationship (SAR) optimization of the screening hit GNF-1331. It exhibits sub-nanomolar potency (IC₅₀ = 0.8 nM in PORCN binding assays) and >10,000-fold selectivity over other cellular targets [1] [6]. Key advantages include:
Property | GNF-1331 | GNF-6231 | Improvement Factor |
---|---|---|---|
PORCN IC₅₀ | 12 nM | 0.8 nM | 15-fold |
Oral bioavailability (mice) | Low (AUC: 0.014 μM·h) | High (AUC: 26 μM·h) | >1,800-fold |
CYP3A4 inhibition (IC₅₀) | 0.8 μM | >10 μM | >12.5-fold reduction |
Aqueous solubility | Not reported | 357 μM | N/A |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: